![molecular formula C5H10BrO3P B2394716 Methyl 2-bromo-2-dimethylphosphorylacetate CAS No. 91154-38-0](/img/structure/B2394716.png)
Methyl 2-bromo-2-dimethylphosphorylacetate
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Description
“Methyl 2-bromo-2-dimethylphosphorylacetate” is a chemical compound with the CAS Number: 91154-38-0 . It has a molecular weight of 229.01 .
Synthesis Analysis
Esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers such as poly(ethylene glycol) or α-methyl poly(ethylene glycol) were prepared in high yields and characterized by spectroscopic and chromatographic methods (NMR, FT-IR, mass spectroscopy, and SEC) .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10BrO3P/c1-9-5(7)4(6)10(2,3)8/h4H,1-3H3 . This code provides a specific description of the molecular structure of the compound.Chemical Reactions Analysis
The halogen chain-end group in the poly(oxyalkylene) bromine-terminated esters was characterized by MALDI-TOF MS . The effect of the solvents (methanol or tetrahydrofuran) and the cationic agents such as silver trifluoroacetate (AgTFA), silver trifluoromethanesulfonate (AgTFS), and sodium trifluoroacetate (NaTFA) on the mass spectra was studied .Safety And Hazards
The safety data sheet for a similar compound, 2-Bromo-2-methylpropane, indicates that it is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to use only outdoors or in a well-ventilated place .
Future Directions
properties
IUPAC Name |
methyl 2-bromo-2-dimethylphosphorylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrO3P/c1-9-5(7)4(6)10(2,3)8/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFBGWSEMUNBDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(P(=O)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-dimethylphosphorylacetate |
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